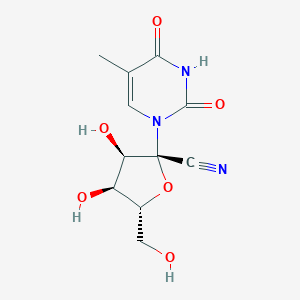

1-(1'-Cyanoribofuranosyl)thymine

Description

1-(1'-Cyanoribofuranosyl)thymine is a synthetic nucleoside analog characterized by a cyano (-CN) group substituted at the 1'-position of the ribofuranose sugar. This modification distinguishes it from natural thymidine derivatives and imparts unique physicochemical and pharmacological properties. The compound has the molecular formula C₁₁H₁₃N₃O₆ (calculated molecular weight: 283.24 g/mol) and an observed ESI-MS (m/z) of 284.22 (M+H⁺) . Its synthesis involves acetyl-protected intermediates followed by deprotection and purification via flash chromatography, yielding a white foam product with 71% efficiency . The cyano group enhances metabolic stability and resistance to enzymatic degradation, making it a candidate for antiviral and anticancer research.

Properties

CAS No. |

149228-60-4 |

|---|---|

Molecular Formula |

C26H27ClN6OS |

Molecular Weight |

283.24 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolane-2-carbonitrile |

InChI |

InChI=1S/C11H13N3O6/c1-5-2-14(10(19)13-9(5)18)11(4-12)8(17)7(16)6(3-15)20-11/h2,6-8,15-17H,3H2,1H3,(H,13,18,19)/t6-,7-,8-,11-/m1/s1 |

InChI Key |

GIMIRPPAFUHVRA-KCGFPETGSA-N |

SMILES |

CC1=CN(C(=O)NC1=O)C2(C(C(C(O2)CO)O)O)C#N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@]2([C@@H]([C@@H]([C@H](O2)CO)O)O)C#N |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2(C(C(C(O2)CO)O)O)C#N |

Synonyms |

1-(1'-cyano-beta-D-ribofuranosyl)thymine 1-(1'-cyanoribofuranosyl)thymine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-(1'-Cyanoribofuranosyl)thymine, highlighting differences in substituents, molecular properties, and applications:

Structural and Functional Insights

- Cyano vs. FMAU, however, demonstrates superior brain penetration due to its lipophilic fluorine atom .

- Sugar Configuration: The arabinose configuration in FMAU (β-D-arabinofuranosyl) alters sugar puckering, enhancing affinity for viral polymerases. In contrast, the cyano derivative’s ribose backbone may favor interactions with cellular enzymes .

- Metabolic Stability: Unlike FMAU, which is excreted largely unchanged (>90% in urine), 1-(3-Chloro-2,3-dideoxy-β-D-threo-pentofuranosyl)thymine undergoes rapid dehalogenation, limiting its therapeutic utility .

Pharmacological and Biochemical Comparison

Antiviral Activity

- FMAU: Inhibits herpesvirus replication at nanomolar concentrations (IC₅₀: 0.01–0.1 µM) and shows efficacy against ara-C-resistant leukemias .

Metabolism and Excretion

- FMAU : 90% excreted unchanged in urine within 24 hours; minimal biliary excretion (<5%) .

- 1-(3'-O-Mesyl-2,5'-anhydro-β-D-lyxofuranosyl)thymine: Rapidly converted to [¹⁸F]FLT in vivo, with >80% renal clearance of radioactive metabolites .

Thermodynamic Properties

- LogP Values: The cyano derivative’s LogP is estimated to be higher than ribothymidine (LogP ~0.5) due to the hydrophobic -CN group, enhancing membrane permeability.

This compound

- Synthesis : Derived from acetyl-protected precursors (e.g., 11c) via deprotection with NH₃/MeOH, yielding 71% pure product after flash chromatography (CH₂Cl₂/MeOH, 9:1) .

- Purity : Confirmed by ESI-MS and elemental analysis (C: 46.96%, H: 4.78%, N: 14.75%) .

Comparisons with Other Analogs

- FMAU: Synthesized via regioselective enzymatic acylation, achieving >95% anomeric purity .

- 1-(3-Chloro-2,3-dideoxy-β-D-threo-pentofuranosyl)thymine: Prepared via epoxide ring cleavage, with 83% yield and confirmed by NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.